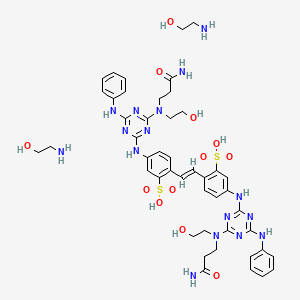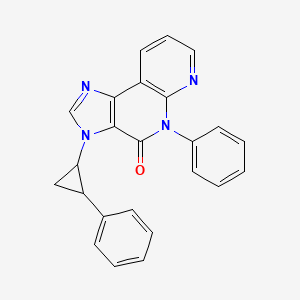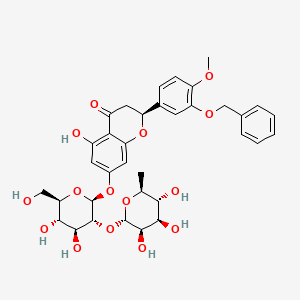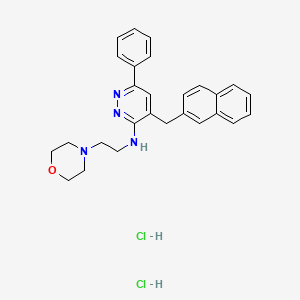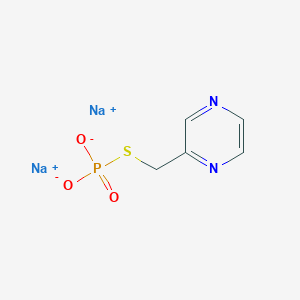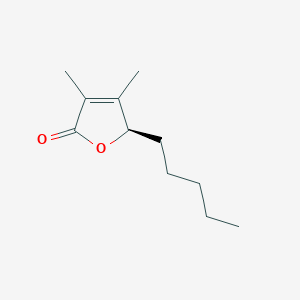
Dihydrobovolide, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrobovolide, ®- is a chemical compound with the molecular formula C11H18O2 . It is also known by its IUPAC name 3,4-dimethyl-5-pentyl-2(5H)-furanone . This compound is notable for its characteristic aroma, which is reminiscent of green tea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrobovolide, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,4-dimethyl-5-pentyl-2(5H)-furanone as a starting material . The reaction conditions often involve specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dihydrobovolide, ®- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally include steps to purify the compound through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrobovolide, ®- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Dihydrobovolide, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma.
Mécanisme D'action
The mechanism of action of Dihydrobovolide, ®- involves its interaction with specific molecular targets. The compound may bind to olfactory receptors, triggering a cascade of biochemical events that result in the perception of its aroma . The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydrobovolide, (±)-
- Dihydrobovolide, (S)-
- 3,4-Dimethyl-5-pentyl-2(5H)-furanone
Uniqueness
Dihydrobovolide, ®- is unique due to its specific stereochemistry, which can influence its aroma and reactivity. The ®-enantiomer may have different properties compared to its (S)-enantiomer or racemic mixture .
Propriétés
Numéro CAS |
352208-23-2 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(2R)-3,4-dimethyl-2-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3/t10-/m1/s1 |
Clé InChI |
LRKURLXWGJNWOJ-SNVBAGLBSA-N |
SMILES isomérique |
CCCCC[C@@H]1C(=C(C(=O)O1)C)C |
SMILES canonique |
CCCCCC1C(=C(C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


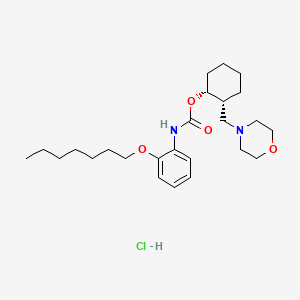
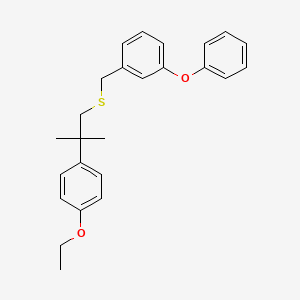
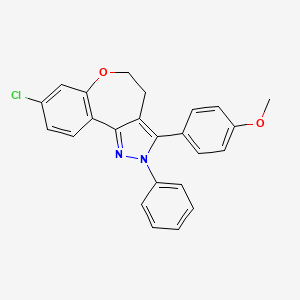
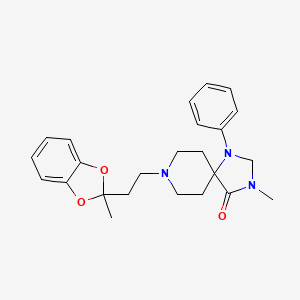
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)

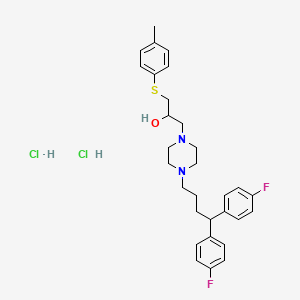
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
